Pegaspargase
Description
Structure
3D Structure
Properties
CAS No. |
130167-69-0 |
|---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]-1-(2,4-dimethylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C14H19NO/c1-10-6-7-13(11(2)8-10)14(16)12(3)9-15(4)5/h6-8H,3,9H2,1-2,4-5H3 |
InChI Key |
QXLQZLBNPTZMRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C(=C)CN(C)C)C |
Origin of Product |
United States |
Conceptual and Mechanistic Foundations of L Asparaginase Biotherapeutics
Theoretical Frameworks for Asparagine Depletion in Cellular Metabolism
Asparagine is a non-essential amino acid for normal mammalian cells, meaning they can synthesize it internally using the enzyme asparagine synthetase (ASNS) spandidos-publications.compatsnap.com. This synthesis primarily occurs in the liver patsnap.com. ASNS catalyzes the conversion of L-aspartate and glutamine into L-asparagine, a process that requires ATP patsnap.com.
However, certain cancer cells, notably lymphoblasts in ALL, exhibit limited or absent expression of ASNS, rendering them auxotrophic for asparagine. spandidos-publications.comfrontiersin.orgpatsnap.com. These cells are highly dependent on an exogenous supply of L-asparagine from the bloodstream for protein synthesis and survival spandidos-publications.compatsnap.combiotech-asia.org. Asparagine plays a vital role in protein biosynthesis and also functions as an amino acid exchange factor regulating the uptake of other amino acids crucial for proliferation and metabolism, such as serine, arginine, and histidine nih.govcapes.gov.br. It can also influence serine metabolism and nucleotide synthesis nih.govcapes.gov.br. Furthermore, asparagine has been shown to activate mTORC1, a key regulator of protein and nucleotide synthesis, and can support cell proliferation under conditions of glutamine deprivation nih.govnih.govspandidos-publications.comasm.orgresearchgate.net.
L-Asparaginase exploits this dependency by catalyzing the hydrolysis of L-asparagine into L-aspartic acid and ammonia (B1221849) patsnap.combiotech-asia.org. This reaction effectively lowers circulating asparagine levels, thereby depriving ASNS-deficient cancer cells of an essential nutrient patsnap.combiotech-asia.org. The depletion of asparagine inhibits protein synthesis, leading to cell cycle arrest, particularly in the G1 phase, and ultimately inducing apoptosis (programmed cell death) in these vulnerable cancer cells patsnap.combiotech-asia.org. Normal cells, with their intact ASNS activity, can continue to synthesize sufficient asparagine to maintain their metabolic processes and thus are less affected by the reduced extracellular levels spandidos-publications.combiotech-asia.org.
The enzymatic activity of L-asparaginase is highly specific to the deamination of L-asparagine biotech-asia.org. The reaction can be summarized as: L-asparagine + H₂O → L-aspartic acid + NH₃ patsnap.com. This hydrolysis occurs optimally at physiological pH and temperature patsnap.com.
While the primary mechanism involves asparagine depletion, L-asparaginase preparations can also exhibit some level of L-glutaminase activity, hydrolyzing L-glutamine into L-glutamic acid and ammonia bohrium.comnih.gov. This glutaminase (B10826351) activity can contribute to the therapeutic effect by further impacting amino acid metabolism in cancer cells, but it is also associated with some of the enzyme's toxicities researchgate.net. Type II L-asparaginases, which are primarily used therapeutically, generally have a high affinity for L-asparagine and low activity towards L-glutamine ua.ptfrontiersin.org.
Resistance to L-asparaginase therapy can occur, and one significant mechanism involves the upregulation of ASNS expression in cancer cells, allowing them to synthesize sufficient asparagine endogenously even when extracellular levels are low nih.govashpublications.org. This can be influenced by factors such as ASNS promoter methylation status and activation of stress response pathways like the Amino Acid Response (AAR) and Unfolded Protein Response (UPR) frontiersin.orgresearchgate.netashpublications.org.
Evolution of Asparaginase (B612624) Enzymes: From Native Forms to Pegaspargase
The therapeutic potential of L-asparaginase was first observed in 1953 when guinea pig serum was found to induce regression of lymphomas in rats and mice worthington-biochem.comwikipedia.org. This anti-tumor activity was later attributed to the asparaginase enzyme present in the serum worthington-biochem.comwikipedia.orgnih.gov.
Following this discovery, researchers investigated various sources for L-asparaginase, including plants, animals, and microorganisms frontiersin.orgtandfonline.comekb.eg. Microbial sources, particularly bacteria, became preferred due to the ease and economic feasibility of large-scale production, consistency, and potential for genetic modification frontiersin.orgtandfonline.comekb.eg.
L-asparaginases from Escherichia coli and Erwinia chrysanthemi (now Dickeya dadantii) were found to possess potent anti-cancer activity and became the primary sources for industrial production and clinical use frontiersin.orgwikipedia.orgtandfonline.com. E. coli-derived L-asparaginase (often referred to as EcAII, as it's the Type II enzyme) was the first to be used clinically, receiving approval in the United States in 1978 worthington-biochem.comwikipedia.org. Erwinia chrysanthemi-derived L-asparaginase (ErAII) was later introduced, particularly for patients who developed hypersensitivity reactions to the E. coli enzyme tandfonline.comnih.govnih.gov.
To address some of the limitations of native L-asparaginases, such as a relatively short plasma half-life and immunogenicity leading to allergic reactions and antibody formation, chemical modifications were developed biotech-asia.orgfrontiersin.orgnih.gov. Pegylation, the covalent conjugation of polyethylene (B3416737) glycol (PEG) chains to the enzyme molecule, emerged as a key modification biotech-asia.orgua.pt.
This compound is a pegylated form of E. coli-derived L-asparaginase biotech-asia.orgnih.gov. The attachment of PEG chains increases the enzyme's molecular size, which reduces its renal clearance and extends its half-life in the bloodstream mdlinx.comspandidos-publications.com. This allows for less frequent administration while maintaining therapeutic asparagine depletion mdlinx.com. Pegylation also helps to shield the enzyme from recognition by the host immune system, potentially reducing the incidence of hypersensitivity reactions and the development of neutralizing antibodies that can lead to silent inactivation ua.ptnih.govspandidos-publications.com.
This compound has become a standard component of treatment protocols for ALL nih.govmdlinx.com. Its extended half-life and reduced immunogenicity compared to the native E. coli enzyme represent a significant advancement in L-asparaginase therapy.
Enzymatic Classification and Structural Homologies of L-Asparaginases
L-Asparaginases are classified as amidohydrolases (EC 3.5.1.1) that catalyze the hydrolysis of the amide bond in L-asparagine biotech-asia.org. While they primarily target L-asparagine, some can also hydrolyze L-glutamine bohrium.comnih.gov.
Based on amino acid sequence, biochemical properties, and structural homology, L-asparaginases are broadly classified into several groups. A common classification divides them into bacterial-type (including Type I and Type II), plant-type (Type III), and rhizobial-type bohrium.comua.ptnih.gov.
Bacterial L-asparaginases are further categorized into Type I and Type II based on their cellular localization and substrate affinity ua.ptworthington-biochem.comekb.eg. Type I L-asparaginases are typically cytosolic and have a relatively low affinity for L-asparagine but can exhibit high activity towards L-glutamine ua.ptfrontiersin.orgworthington-biochem.com. Type II L-asparaginases, on the other hand, are usually periplasmic or membrane-associated and possess a high affinity for L-asparagine with low activity towards L-glutamine ua.ptfrontiersin.orgworthington-biochem.com. It is the Type II L-asparaginases from E. coli and Erwinia chrysanthemi that are used therapeutically due to their high specificity for asparagine and anti-tumor activity ua.ptfrontiersin.orgtandfonline.comekb.egrroij.com.
Structurally, bacterial Type II L-asparaginases, including EcAII and ErAII, are typically found as homotetramers, meaning they consist of four identical subunits bohrium.comua.ptekb.eg. Each subunit contains an active site, and the active sites are formed at the interfaces between subunits bohrium.com. The molecular weight of the native E. coli Type II L-asparaginase is approximately 138–141 kDa, with each subunit comprising about 326 amino acids ua.pt. The Erwinia-derived L-asparaginase has a similar reported molecular weight of around 138 kDa ua.pt.
The catalytic mechanism of bacterial-type L-asparaginases involves a threonine residue as the essential nucleophile bohrium.comekb.eg. There has been debate regarding which specific threonine residue acts as the primary nucleophile in the reaction bohrium.com.
Plant-type L-asparaginases (Type III) are structurally and evolutionarily distinct from bacterial types ua.ptnih.govbibliotekanauki.pl. They belong to the Ntn-hydrolase family and often exhibit dual activity as isoaspartyl aminopeptidases nih.gov. These enzymes are expressed as inactive precursors that undergo autoproteolytic maturation to become enzymatically active nih.gov. Plant-type asparaginases can be potassium-dependent or -independent ekb.egnih.gov.
Rhizobial-type L-asparaginases represent another distinct class with no significant homology to the other types bohrium.comua.ptnih.gov.
Data Table: Key Characteristics of Therapeutic L-Asparaginases
| Characteristic | Native E. coli L-Asparaginase (Type II) | Native Erwinia L-Asparaginase (Type II) | This compound (Pegylated E. coli L-Asparaginase) |
| Source Organism | Escherichia coli frontiersin.orgtandfonline.com | Erwinia chrysanthemi (Dickeya dadantii) frontiersin.orgtandfonline.com | Escherichia coli biotech-asia.orgnih.gov |
| Cellular Localization | Periplasmic ua.ptworthington-biochem.com | Periplasmic ua.pt | N/A (Administered systemically) |
| Affinity for L-Asparagine (Km) | Lower (Higher affinity) (~18 µM) tandfonline.com | Higher (Lower affinity) (~33 µM) tandfonline.com | High (Similar to native E. coli) |
| Glutaminase Activity | Low ua.ptfrontiersin.org | Low ua.ptfrontiersin.org | Low (Similar to native E. coli) |
| Oligomeric State | Homotetramer bohrium.comua.pt | Homotetramer ua.ptekb.eg | Homotetramer (with PEGylation) |
| Molecular Weight | 138-141 kDa ua.pt | ~138 kDa ua.pt | Increased due to PEG conjugation |
| Half-life | Shorter (~1.25 days) spandidos-publications.com | Shorter (~0.65 days) mdlinx.comspandidos-publications.com | Extended (~5.73 days) mdlinx.com |
| Immunogenicity | Higher mdlinx.comspandidos-publications.com | Lower than native E. coli mdlinx.com | Reduced compared to native E. coli ua.ptnih.gov |
Note: This table is intended to be presented as an interactive data table.
Biochemical and Enzymatic Characterization of Pegaspargase
Substrate Specificity and Catalytic Mechanisms of Pegaspargase
This compound functions as an L-asparagine amidohydrolase, catalyzing the hydrolysis of the amino acid L-asparagine into L-aspartic acid and ammonia (B1221849). drugbank.compatsnap.comnih.govbiotech-asia.orgnih.gov This enzymatic activity is the basis for its therapeutic effect, as certain cancer cells, particularly lymphoblastic leukemia cells, are dependent on exogenous L-asparagine due to their inability to synthesize it endogenously. drugbank.compatsnap.comnih.govnih.govbiotech-asia.orgnih.gov Depletion of L-asparagine by this compound leads to the inhibition of protein synthesis and ultimately cell death in these dependent cells. drugbank.compatsnap.comnih.govbiotech-asia.orgnih.gov
The catalytic mechanism of L-asparaginase, including the E. coli enzyme from which this compound is derived, involves a nucleophilic substitution reaction. nih.govmdpi.com A key catalytic residue, identified as Threonine (Thr12 in E. coli L-asparaginase II), acts as the primary nucleophile. biotech-asia.orgnih.govmdpi.comacs.org The reaction proceeds through a two-stage double substitution, often described as a ping-pong mechanism, involving the formation of an acyl-enzyme intermediate. nih.govmdpi.com
While L-asparaginase primarily targets L-asparagine, the E. coli derived Type II enzymes also possess some level of L-glutaminase side activity, hydrolyzing L-glutamine to L-glutamate and ammonia. biotech-asia.orgnih.govmdpi.comacs.org This glutaminase (B10826351) activity is associated with specific amino acid residues in the active site. nih.govmdpi.com The substrate specificity is influenced by conformational changes in a flexible loop located near the active site, which undergoes changes upon substrate binding and is crucial for effective catalysis. mdpi.comacs.org
Enzyme Kinetics and Steady-State Parameters of this compound Activity
Enzyme activity of L-asparaginase is typically quantified in International Units (IU), where one IU is defined as the amount of enzyme that catalyzes the liberation of 1 micromole of ammonia per minute under specified conditions, such as pH 7.3 and 37°C. fda.gov
Kinetic parameters such as the Michaelis constant (Km), maximum reaction velocity (Vmax), and catalytic rate constant (kcat) are used to characterize the enzymatic activity. While specific Km, Vmax, and kcat values for this compound derived from E. coli are not consistently provided across the available sources, studies on L-asparaginases from other sources, like Pseudomonas sp., report these parameters. For instance, one study on L-asparaginase from Pseudomonas sp. PCH199 reported a Km of 0.57 mM, Vmax of 71.42 U/mg, and kcat of 43.34 s⁻¹. mdpi.com
It is important to note that PEGylation can influence the in vitro enzymatic activity. Some sources indicate that the in vitro activity of PEGylated L-asparaginase is lower than that of the native, non-pegylated enzyme, potentially due to steric hindrance caused by the attached PEG molecules interfering with substrate access to the active site. tga.gov.augoogle.com One source suggests this compound is marketed with an activity approximately 50-65% lower than the unmodified E. coli L-asparaginase. google.comnih.gov
Maintaining a certain level of asparaginase (B612624) activity in the plasma is considered important for achieving therapeutic asparagine depletion; an activity level greater than 0.1 IU/mL is generally targeted. researchgate.neteuropa.eunih.gov
Allosteric Regulation and Conformational Dynamics of this compound
L-asparaginases, including the Type II enzymes from which this compound is derived, exist as homotetramers, meaning they are composed of four identical subunits. biotech-asia.orgnih.govpharmtech.com This tetrameric structure is essential for enzymatic activity; disassembly into dimers or monomers results in a loss of function. nih.govpharmtech.com
The catalytic activity and substrate specificity of Type II L-asparaginases are closely linked to conformational dynamics, particularly involving a flexible loop region near the active site. mdpi.comacs.orgresearchgate.net Binding of the substrate, L-asparagine, induces conformational changes in this loop, which are critical for positioning catalytic residues and stabilizing reaction intermediates. mdpi.comacs.org Structural studies have revealed "open" and "closed" conformations of the active site loop, influencing substrate binding and catalytic efficiency. mdpi.comacs.org
While some L-asparaginases, such as human L-asparaginase I, exhibit allosteric regulation characterized by sigmoidal kinetics, suggesting that substrate binding to one site influences the activity of others nih.gov, the primary mechanism described for the bacterial Type II enzymes like the one in this compound focuses on the substrate-induced conformational changes at the active site itself rather than distinct allosteric sites modulating activity across subunits in the same manner as classical allosteric enzymes. The conformational flexibility of the active site loop plays a key role in their catalytic mechanism and substrate preference. mdpi.comacs.orgresearchgate.net
Stability and Activity Profiles of this compound Under Various Experimental Conditions
The stability and activity of this compound are influenced by storage conditions and formulation. This compound is typically stored under refrigerated conditions, specifically between 2°C and 8°C, to maintain its stability and enzymatic potency. fda.govpharmtech.comresearchgate.net Freezing and shaking of the product should be avoided, as these can lead to structural damage and loss of activity. fda.govpharmtech.com
Liquid formulations of this compound have a limited shelf life, often around 8 months, primarily due to hydrolytic instability leading to depegylation over time. nih.govpharmtech.comresearchgate.net Depegylation results in a decrease in purity and potency. nih.gov
Lyophilization (freeze-drying) has been shown to significantly improve the stability of this compound, extending its shelf life. Lyophilized this compound can remain stable for at least 2 to 3 years when stored under refrigerated conditions (2-8°C). nih.govresearchgate.net This improved stability is attributed to the solid-state nature of the lyophilized product, which reduces the rate of degradation processes like depegylation.
Studies on the stability of reconstituted lyophilized this compound have shown that the enzymatic activity can be retained for extended periods under refrigerated and even frozen conditions. Reconstituted this compound has been reported to maintain over 95% of its initial enzymatic activity for at least 14 days when stored at 4°C, -20°C, and -80°C. nih.gov
Exposure to elevated temperatures can lead to the degradation of this compound, resulting in a decrease in purity and potency. pharmtech.comresearchgate.net Forced degradation studies at temperatures such as 40°C demonstrate a decline in the quality attributes of the enzyme over time. pharmtech.comresearchgate.net
Functional Role of PEGylation in Modulating this compound Enzymatic Properties
PEGylation, the covalent attachment of polyethylene (B3416737) glycol chains to the L-asparaginase enzyme, is a crucial modification in the production of this compound. drugbank.comnih.govresearchgate.netnih.govcancercareontario.caeuropa.eunih.govnih.gov This process significantly modulates the pharmacokinetic and immunogenic properties of the enzyme without altering its fundamental enzymatic mechanism of action. tga.gov.aucancercareontario.caeuropa.eu
While the catalytic activity itself remains based on the hydrolysis of L-asparagine to aspartic acid and ammonia, the presence of PEG chains can influence the in vitro enzymatic activity due to steric hindrance. tga.gov.augoogle.com The bulky PEG molecules can impede the access of the substrate to the active site, leading to a reduced catalytic rate compared to the non-pegylated enzyme. tga.gov.augoogle.com
The primary functional roles of PEGylation in this compound are related to improving its profile within a biological system. PEGylation increases the molecular size of the enzyme, which reduces its renal clearance and uptake by the reticuloendothelial system, thus significantly prolonging its circulation half-life in the bloodstream. drugbank.comnih.govresearchgate.netnih.goveuropa.eugoogle.comnih.gov This extended half-life allows for less frequent administration compared to native L-asparaginase. researchgate.neteuropa.eunih.govnih.govnih.gov
Furthermore, PEGylation effectively masks potential epitopes on the protein surface, leading to reduced immunogenicity and a lower risk of hypersensitivity reactions and the development of neutralizing antibodies compared to the native bacterial enzyme. drugbank.comresearchgate.netnih.govcancercareontario.caeuropa.eunih.govnih.govnih.gov This improved immunogenic profile contributes to a more consistent therapeutic effect.
Structural Biology and Rational Design of Pegaspargase Analogues
X-ray Crystallography and Cryo-Electron Microscopy of Pegaspargase Structure
L-asparaginase II (ASNase II), the base enzyme for this compound, typically exists as a tetramer composed of four identical monomers. nih.govmdc-berlin.de Each monomer consists of approximately 326 amino acids, and the tetramer has a molecular weight of around 138 kDa. nih.govmdc-berlin.de X-ray crystallography has been instrumental in determining the atomic details of the native enzyme's structure. nih.govmdc-berlin.de
Cryo-EM, particularly in combination with other techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography, has proven valuable in studying the structure of PEGylated proteins, including this compound. nih.govmdc-berlin.de The conjugation of PEG chains can make crystallization for X-ray diffraction challenging. Integrated approaches using solution and solid-state NMR, X-ray crystallography, and cryo-EM are crucial to fully elucidate the structure of PEGylated asparaginase (B612624), which might not be achievable with a single technique. nih.govmdc-berlin.de These studies have shown that the core three-dimensional structure of the protein is generally preserved after conjugation with PEG. nih.govmdc-berlin.de Cryo-EM data, combined with NMR, have demonstrated that PEGylated ASNase II retains the quaternary structure of the native enzyme. nih.govmdc-berlin.de
Active Site Architecture and Catalytic Residues in this compound
The catalytic activity of this compound resides within its active site, a specific region within the enzyme's three-dimensional structure where the substrate, L-asparagine, binds and is hydrolyzed. The active site architecture involves a precise arrangement of amino acid residues that facilitate the chemical reaction.
In bacterial type 2 L-asparaginases, which include the E. coli derived enzyme used for this compound, the catalytic mechanism involves a nucleophilic substitution. nih.govnih.gov Key catalytic residues are crucial for this process. Studies on the active site architecture of L-asparaginases have identified critical residues involved in catalysis and substrate binding. nih.govnih.gov For instance, in E. coli L-asparaginase II (EcAII), residues such as Thr12, Tyr25, Thr89, Asp90, and Lys162 are considered crucial for catalysis, with additional residues contributing to substrate binding and specificity. nih.gov The sequences of catalytic sites are highly conserved across different L-asparaginases, including those from Erwinia chrysanthemi, Erwinia carotovora, and E. coli L-asparaginase II. google.comgoogle.com The active site flexible loop, typically comprising amino acid residues 14-33, plays a significant role, with residues like Thr15, Thr95, Ser62, Glu63, Asp96, and Ala120 shown to contact the ligand. google.comgoogle.com
The primary nucleophile in the catalytic reaction is often an activated threonine residue. nih.govnih.gov Upon asparagine binding, this nucleophilic threonine interacts with the carbonyl group of the amide substrate, forming an acyl-enzyme intermediate. nih.gov Ammonia (B1221849) is released, and subsequently, a water molecule reacts with the acyl-enzyme to release aspartate and regenerate the enzyme. nih.gov The activation of the nucleophilic threonine is a coordinated process involving several effects. nih.gov
Conformational Changes and Ligand Binding in this compound
The binding of a ligand, such as L-asparagine, to the active site of this compound induces conformational changes in the enzyme's structure. These changes are often critical for optimal substrate binding, catalytic activity, and product release.
Conformational changes of a flexible loop near the active site are known to occur upon substrate binding in L-asparaginases. nih.govnih.gov This flexible loop creates an environment that stabilizes the negatively charged tetrahedral intermediate formed during the enzymatic reaction, thereby ensuring catalytic efficiency. nih.gov Ligand binding can induce the proper positioning of catalytic residues, such as Thr15, into an active conformation, leading to the ordering and closure of the flexible N-terminal loop. nih.govresearchgate.net The conformation of Thr15, in particular, is sensitive to the type of ligand bound. researchgate.net
Studies investigating the structural and dynamic properties of L-asparaginases in their apo (ligand-free) state and with bound ligand have shown that ligand binding contributes to conformational changes in the protein. iyte.edu.tr These changes can affect the flexibility of different regions of the enzyme, including loops on the outer surface. iyte.edu.tr
Rational Design Strategies for Enhanced this compound Variants
Rational design is a protein engineering approach that utilizes structural and mechanistic information to create enzyme variants with improved properties. For this compound, rational design aims to enhance its therapeutic efficacy by modifying characteristics such as catalytic activity, substrate specificity (reducing glutaminase (B10826351) side activity), stability, and reduced immunogenicity. frontiersin.orgfrontiersin.orgresearchgate.net
Strategies for rational design often involve analyzing the enzyme's structure, particularly the active site and regions involved in stability and immunogenicity. frontiersin.orgresearchgate.net Site-directed mutagenesis is a common technique used to introduce specific amino acid substitutions based on these analyses. frontiersin.orgfrontiersin.orgresearchgate.net By altering key residues, researchers can aim to modify substrate binding, enhance catalytic efficiency, or reduce unwanted side activities like glutaminase activity. frontiersin.orgfrontiersin.orgmdpi.com For example, mutations in the active site or near the substrate-binding site have been explored to selectively decrease glutaminase activity. nih.govfrontiersin.orgmdpi.com
Rational design can also focus on improving the enzyme's stability and resistance to proteolysis by modifying protease cleavage sites or enhancing thermal stability through specific mutations. frontiersin.orgmdpi.com Reducing immunogenicity is another key goal, which can be approached by identifying and modifying B-cell or T-cell epitopes on the protein surface. nih.govfrontiersin.orgresearchgate.net Bioinformatics tools and structural analysis are frequently used in the rational design process to screen active center residues and identify distal residues for modification. frontiersin.org
Computational Modeling and Molecular Dynamics Simulations of this compound
Computational modeling and molecular dynamics (MD) simulations are valuable tools in the study of this compound structure, dynamics, and interactions. These methods provide theoretical insights that complement experimental data and aid in the rational design of improved variants.
Computational tools, including predictive models based on molecular dynamics, are helpful in understanding interactions, binding sites, and the stability of PEGylated proteins. frontiersin.org MD simulations can model the movement of proteins and protein-ligand complexes over time in a simulated physiological environment, providing more accurate results than static docking studies. iyte.edu.tr
Computational analysis is highly recommended for selecting appropriate positions for site-selective PEGylation, a process that can significantly impact protein activity and stability. frontiersin.org MD simulations can also provide molecular evidence related to improved protein stability, bioavailability, and retention time resulting from PEGylation. frontiersin.org
Biotechnological Production and Purification of Pegaspargase
Recombinant Expression Systems for Pegaspargase Production
The production of L-asparaginase, the protein component of this compound, primarily relies on recombinant DNA technology to achieve high yields. Various microbial hosts are employed for the homologous and heterologous expression of recombinant enzymes, including bacteria such as Escherichia coli and Bacillus, lactic acid bacteria, filamentous fungi like Aspergillus, and yeasts such as Pichia pastoris uni-freiburg.deacs.org. Among these, E. coli and Erwinia chrysanthemi are the main microbial agents used for industrial-scale L-asparaginase production, including the enzyme destined for PEGylation uni-freiburg.de. E. coli, B. subtilis, and P. pastoris are frequently chosen due to their ability to quickly and easily overexpress recombinant proteins acs.org.
Escherichia coli is a common host for the production of commercially approved this compound uni-freiburg.debroadpharm.com. Recombinant asparaginase (B612624) in E. coli can be produced with a cleavable secretion signal sequence, leading to periplasmic localization broadpharm.com. Periplasmic expression can offer advantages such as reduced formation of inclusion bodies and decreased proteolysis, potentially resulting in an authentic protein N-terminus broadpharm.com. However, it can also lead to lower expression yields due to limitations in the secretion pathway or the spatial constraints of the periplasmic space broadpharm.com. Cytoplasmic expression, conversely, may yield higher amounts if the cellular environment is suitable broadpharm.com. The expression of recombinant asparaginase can be induced, for instance, by adding IPTG to the culture media at specific concentrations broadpharm.com. Culture conditions, including pH and temperature, are also critical parameters that are controlled during the fermentation process broadpharm.com.
Upstream Processing and Bioreactor Optimization for this compound Synthesis
Upstream processing encompasses all steps involved in the production of the desired bioproduct by living cells, starting from the initial cell culture to the end of the fermentation ereztech.combiochempeg.com. For this compound, this involves the synthesis of the L-asparaginase enzyme in a suitable recombinant host. Key aspects of upstream processing include the selection of the appropriate cell line, optimization of the culture media composition, and precise control of bioreactor parameters such as pH, temperature, and oxygen supply ereztech.com.
Downstream Processing and Purification Methodologies for this compound
Downstream processing involves the separation and purification of the synthesized L-asparaginase enzyme from the cell culture, preparing it for the subsequent PEGylation step. This multi-step process is often the most costly part of biopharmaceutical production, accounting for a significant percentage of the total manufacturing expense ctdbase.org. The major stages of purification typically include the removal of insoluble cellular debris, concentration of the target protein, fractionation to remove bulk impurities, and high-resolution purification steps ctdbase.org.
Common techniques utilized in the downstream processing of L-asparaginase include filtration, centrifugation, salt precipitation followed by dialysis, liquid two-phase extraction, and various chromatographic methods ctdbase.org. Integrated downstream processing platforms often combine low-resolution techniques such as fractional precipitation, aqueous biphasic systems, centrifugation, and membrane-based purification (dialysis) with high-resolution chromatographic steps uni-freiburg.de. Chromatographic methods are considered the gold standard in the purification of therapeutic proteins due to their robustness, selectivity, and high resolution idrblab.net.
For the purification of L-asparaginase intended for this compound production, specific chromatographic techniques are employed. These can include hydrophobic interaction chromatography, anion exchange chromatography, and cation exchange chromatography, along with dedicated clearance steps to effectively remove host cell proteins (HCPs), process-related impurities, product-related impurities (like aggregates and fragments), and nucleic acids (DNA) uni-freiburg.deereztech.comidrblab.net. The purification of PEGylated proteins themselves presents unique challenges, and techniques such as ion exchange chromatography and size exclusion chromatography (SEC) are commonly used to separate PEGylated species from unreacted native protein and other contaminants wikipedia.orgfishersci.dk. SEC is particularly useful for separating molecules based on size, which is altered by PEGylation fishersci.dk. Efficient purification protocols are essential to ensure the quality, effectiveness, and safety of the final this compound product idrblab.net.
PEGylation Methodologies and Characterization in this compound Production
PEGylation is a crucial chemical modification process that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the purified L-asparaginase enzyme fishersci.dkwikipedia.orgncpsb.org.cn. This modification is performed to improve the pharmacokinetic and pharmacological properties of the enzyme, including increasing its half-life in circulation, reducing its immunogenicity, enhancing its stability, and decreasing its susceptibility to proteolytic degradation fishersci.dkncpsb.org.cnmdpi.com.
This compound is specifically a covalent conjugate of E. coli-derived L-asparaginase with monomethoxypolyethylene glycol (mPEG) succinimidyl succinate (B1194679) (PEG-SS), typically with a molecular weight of 5000 Da for the PEG moiety. The conjugation is commonly achieved by reacting the activated PEG derivative with free amine groups on the protein, primarily the ε-amino groups of lysine (B10760008) residues and the α-amino group at the protein's N-terminus mdpi.com. In the case of this compound, approximately 69 to 82 molecules of mPEG are reported to be linked to each molecule of L-asparaginase mdpi.com.
A common methodology involves the use of activated mPEG derivatives, such as mPEG succinimidyl succinate. The reaction conditions, including pH, temperature, and the molar ratio of PEG to protein, are carefully controlled to influence the extent and site of PEGylation mdpi.com. Traditional PEGylation methods targeting lysine residues can lead to random attachment and a heterogeneous mixture of PEGylated species with varying numbers and locations of PEG chains, resulting in polydispersity mdpi.com. To address this, strategies for site-specific PEGylation, particularly at the N-terminus, have been developed wikipedia.orgncpsb.org.cnmdpi.com. N-terminal PEGylation leverages the lower pKa of the N-terminal amino group compared to lysine residues, allowing for selective conjugation under controlled pH conditions mdpi.com.
Analytical Characterization and Quality Control of Biotechnologically Produced this compound
Ensuring the quality and safety of biotechnologically produced this compound is paramount biochempeg.com. This is achieved through rigorous analytical characterization and comprehensive quality control measures applied throughout the manufacturing process and to the final drug substance. Advancements in analytical techniques and the implementation of quality control principles like Quality by Design (QbD) are integral to this process biochempeg.com. QbD emphasizes building quality into the product from the outset through thorough risk assessments, a deep understanding of the process, and robust control strategies biochempeg.com. Continuous Process Verification (CPV) involves ongoing monitoring of process parameters and product quality attributes to ensure consistent performance biochempeg.com.
Analytical characterization of this compound involves assessing various critical quality attributes. These include determining the protein concentration, measuring the specific enzymatic activity of the conjugate, quantifying the levels of free PEG (both specific molecular weights like 10K and total free PEG), and determining the degree of modification (number of PEG molecules attached per protein). The presence and levels of aggregates and sub-visible particulates are also closely monitored.
A range of analytical techniques is employed for these characterizations. High-Performance Liquid Chromatography (HPLC), including Size Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC), is widely used to assess purity, determine the molecular weight distribution of PEGylated species, and analyze the extent of PEGylation wikipedia.orgncpsb.org.cn. Mass spectrometry (MS), such as MALDI-TOF, is valuable for determining the average molecular weight of the PEGylated protein and confirming the degree of PEGylation wikipedia.orgncpsb.org.cn. In vitro enzyme kinetics studies, often using methods like RP-HPLC to measure the production of aspartic acid from asparagine, are conducted to confirm the enzymatic activity of the this compound conjugate. Other techniques like SDS-PAGE, SEC-MALS, UV spectroscopy, and differential scanning calorimetry (DSC) can provide information on protein integrity, molecular size, concentration, and thermal stability. Analysis of lysine modification (succinylation/pegylation) can be performed using techniques like HPLC-MS. Effective quality control also necessitates the stringent removal of host cell proteins (HCPs) and other process- and product-related impurities idrblab.net. Standardization of the quality profile, analytical methods, and acceptable limits for critical quality parameters are essential to ensure the consistent efficacy and safety of clinical-grade this compound.
Pharmacological Principles and Mechanistic Preclinical Studies of Pegaspargase
Cellular and Molecular Mechanisms of Asparagine Depletion by Pegaspargase
The primary mechanism by which this compound exerts its cytotoxic effect is the enzymatic depletion of extracellular L-asparagine. patsnap.comnih.goveuropa.eu This depletion creates a metabolic stress specifically for cancer cells that are unable to synthesize sufficient endogenous asparagine due to low asparagine synthetase expression. patsnap.comnih.govdovepress.com The resulting lack of intracellular asparagine disrupts various cellular processes critical for cancer cell survival and proliferation. patsnap.comnih.govnih.govresearchgate.net
Impact on Protein Synthesis and Cell Cycle Progression
Asparagine is a vital amino acid required for protein synthesis. patsnap.comdovepress.comdrugbank.com Depletion of extracellular asparagine by this compound leads to a significant reduction in intracellular asparagine levels within susceptible cancer cells. patsnap.com This shortage directly impairs protein synthesis, as asparagine cannot be incorporated into newly synthesized proteins. patsnap.comeuropa.eudrugbank.comresearchgate.net The inhibition of protein synthesis subsequently impacts other essential cellular functions, including DNA and RNA synthesis. dovepress.comeuropa.eudrugbank.com
The disruption of protein synthesis and nucleotide synthesis leads to cell cycle arrest, particularly in the G1 phase. drugbank.comresearchgate.netdoctorabad.com Cancer cells, which typically have high rates of protein synthesis and proliferation, are highly susceptible to this arrest, preventing their progression through the cell cycle and inhibiting their growth. drugbank.comresearchgate.netdoctorabad.com
Induction of Apoptosis and Autophagy Pathways in Preclinical Models
Asparagine depletion induced by this compound can trigger programmed cell death, or apoptosis, in sensitive preclinical cancer models. nih.goveuropa.euresearchgate.netdoctorabad.comeuropa.eu The metabolic stress and inhibition of protein synthesis contribute to the activation of apoptotic pathways, leading to the characteristic features of apoptosis, such as caspase activation and DNA fragmentation. nih.govnih.gov Studies in various cancer cell lines, including glioblastoma and laryngeal squamous cell carcinoma, have shown that asparaginase (B612624) treatment can induce caspase-dependent apoptosis. nih.govresearchgate.netnih.gov
In addition to apoptosis, asparagine deprivation can also induce autophagy in preclinical models. researchgate.neteuropa.eunih.govashpublications.orgfrontiersin.org Autophagy is a cellular process involving the degradation and recycling of cellular components. frontiersin.org While autophagy can sometimes act as a survival mechanism in cancer cells under stress, in the context of asparagine depletion, it can also contribute to cell death or have a cytoprotective role. nih.govresearchgate.netnih.govresearchgate.net Preclinical studies have explored the complex interplay between asparaginase-induced asparagine depletion, apoptosis, and autophagy, with some research suggesting that inhibiting autophagy can enhance the apoptotic effects of asparaginase in certain cancer cell types. researchgate.netnih.gov
Metabolic Reprogramming in Asparagine-Deprived Cells
Asparagine deprivation can lead to metabolic reprogramming in affected cells as they attempt to adapt to the lack of this essential amino acid. nih.govresearchgate.neteuropa.euashpublications.org Cancer cells often exhibit altered metabolism to support their rapid growth and proliferation, and amino acid metabolism plays a key role in this. ashpublications.orgresearchgate.netresearchgate.netcabidigitallibrary.org
In response to asparagine depletion, cells may upregulate alternative metabolic pathways to maintain homeostasis. researchgate.netnih.gov Preclinical studies have shown that asparagine deprivation can impact various metabolic processes, including glucose and glutamine metabolism. nih.govashpublications.orgresearchgate.net Some cancer cells may attempt to increase the expression of asparagine synthetase (ASNS) as a resistance mechanism to overcome the exogenous asparagine depletion. nih.govresearchgate.netnih.gov Additionally, the depletion of asparagine can influence the uptake and utilization of other amino acids. cabidigitallibrary.org The metabolic consequences of asparagine deprivation are complex and can vary depending on the cancer cell type and its specific metabolic dependencies. ashpublications.orgresearchgate.net
Preclinical Pharmacokinetic Modeling of this compound Disposition
Preclinical pharmacokinetic (PK) studies are crucial for understanding how this compound is absorbed, distributed, metabolized, and eliminated in animal models, providing insights into its behavior before clinical trials. nih.govnih.govfrontiersin.orgpage-meeting.orgashpublications.org PK modeling helps to characterize the time course of this compound concentrations in the body and predict its exposure levels. page-meeting.org
Absorption, Distribution, Metabolism, and Elimination in Preclinical Models
Preclinical studies in animal models such as mice, rats, and dogs have investigated the absorption, distribution, metabolism, and elimination of this compound. Following intramuscular (IM) administration in rats and dogs, the absorption of this compound was found to be moderate to slow. tga.gov.au Bioavailability via the IM route varied across species, being moderate in rats and high in mice and dogs. tga.gov.au
The volume of distribution of this compound in preclinical models is generally small and close to the blood volume. tga.gov.aunih.gov This suggests that the distribution is primarily confined to the plasma and extracellular fluid compartments, which is expected for a large protein conjugated with PEG. tga.gov.aunih.gov
While specific detailed studies on the metabolism and excretion of this compound in preclinical models are limited, it is understood that this compound is likely metabolized by proteolytic enzymes present in tissues. tga.gov.aunih.gov The PEG moiety, once cleaved from the enzyme, is expected to be primarily eliminated unchanged in the urine. tga.gov.au The elimination half-life of this compound in animal species is significantly longer compared to native L-asparaginase, a key advantage conferred by PEGylation. iiitd.edu.intga.gov.aunih.gov
Preclinical PK data in these animal models have been considered sufficiently similar to human PK profiles to support their use in assessing drug toxicity. tga.gov.au
Factors Influencing this compound Half-Life and Systemic Exposure
Several factors can influence the half-life and systemic exposure of this compound in preclinical models. The PEGylation process itself is a primary determinant of the extended half-life compared to the native enzyme. patsnap.comeuropa.euiiitd.edu.intga.gov.aunih.gov The size and characteristics of the PEG molecule used for conjugation can impact the pharmacokinetic profile. researchgate.netresearchgate.net
In preclinical studies, the route of administration (e.g., intravenous vs. intramuscular) can affect the absorption rate and peak concentration, although the elimination half-life remains prolonged with PEGylation regardless of the route. tga.gov.aunih.gov
While preclinical data specifically detailing the influence of various intrinsic and extrinsic factors on this compound PK are less extensive than clinical data, findings from population PK analyses in pediatric patients with ALL have identified factors such as age and body surface area as influencing this compound clearance. researchgate.netnih.govhaematologica.org The presence of anti-asparaginase antibodies can lead to increased clearance and a shorter half-life of the enzyme. ashpublications.orgresearchgate.net Although primarily studied clinically, the potential for immune responses to influence this compound exposure is also relevant in preclinical assessments. tga.gov.au Furthermore, the treatment phase and the presence of infection have been identified as factors influencing this compound clearance in clinical population PK models, which may have parallels in preclinical observations. haematologica.org
Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Species (Route) | Value | Source |
| Absorption Half-Life | Rats & Dogs (IM) | 0.27 to 1.5 days | tga.gov.au |
| Absorption Half-Life | Humans (IM) | ~1.7 days | nih.goveuropa.eu |
| Elimination Half-Life | Mice, Rats, Dogs | 2 to 12 days | tga.gov.au |
| Elimination Half-Life | Humans (IM/IV) | ~5.3 - 5.5 days | nih.goveuropa.eu |
| Volume of Distribution | Rats & Dogs | Small, close to blood volume | tga.gov.au |
| Volume of Distribution | Humans (IM/IV) | ~1.86 - 1.95 L/m² | nih.gov |
| Bioavailability | Rats (IM) | 43% to 61% | tga.gov.au |
| Bioavailability | Mice (IM) | 76.2% | tga.gov.au |
| Bioavailability | Dogs (IM) | 96% to 114% | tga.gov.au |
| Clearance | Humans (IM/IV) | ~0.17 - 0.2 L/m²/day or L/day | nih.gov |
Factors Influencing this compound Clearance (Based on Clinical/Population PK studies with potential preclinical relevance)
| Factor | Impact on Clearance | Source |
| Presence of Infection | Increased | haematologica.org |
| Treatment Phase | Influences | haematologica.org |
| Body Surface Area (BSA) | Increases with BSA | nih.govhaematologica.org |
| Age | Influences (Younger patients potentially higher CL) | researchgate.nethaematologica.org |
| Anti-Asparaginase Antibodies | Increased | ashpublications.orgresearchgate.net |
Computational Pharmacokinetic-Pharmacodynamic (PK/PD) Linkage Models
Computational pharmacokinetic-pharmacodynamic (PK/PD) linkage models are valuable tools in drug development and optimization, allowing for the integration of information from various sources, including preclinical and clinical data youtube.commdpi.com. These models aim to characterize the relationship between drug exposure (pharmacokinetics) and the resulting biological effect (pharmacodynamics) youtube.commdpi.com.
In the context of this compound, population pharmacokinetic (PopPK) models have been developed to describe its complex pharmacokinetics, which can be characterized by an increase in clearance over time and significant inter- and intra-individual variability nih.gov. These models take into account the pharmacokinetic variability among individuals and can be used to estimate individual drug exposure parameters, such as the area under the concentration-time curve (AUC) or the time above predefined asparaginase activity thresholds, even in cases of missing data nih.gov. Such models are crucial for estimating individual dose intensity and can help to reliably fill monitoring gaps in drug monitoring programs nih.gov.
Preclinical studies in animal models, such as Beagle dogs, have been utilized to compare the PK/PD properties of different pegylated L-asparaginase preparations, including this compound (Oncaspar®) researchgate.netnih.gov. Bioanalytical data on enzymatic activity in serum from these studies are used to develop PopPK models researchgate.netnih.gov. These models can then be used to simulate different dosages and predict activity time profiles researchgate.net. The PK parameters of this compound in dogs, scaled to body surface area, have been found to be in a similar range to those observed in pediatric ALL patients, suggesting the dog is a clinically relevant model for PK evaluation researchgate.netnih.gov.
Computational modeling allows for the characterization of the interplay between variables related to the drug and the biological response youtube.com. While specific detailed computational PK/PD linkage models for this compound in preclinical systems were not extensively detailed in the search results beyond the PopPK modeling for comparing formulations, the general principle involves linking this compound activity levels (PK) to measures of asparagine depletion and downstream cellular effects (PD) in preclinical models. This can involve integrating data from in vitro studies (e.g., enzyme kinetics, cell viability assays) and in vivo studies (e.g., serum asparagine levels, tumor growth inhibition) to build predictive models.
Pharmacodynamic Biomarkers of this compound Activity in Preclinical Systems
Pharmacodynamic biomarkers are measurable indicators that reflect the biological activity of a drug. For this compound, the primary pharmacodynamic effect is the depletion of L-asparagine drugbank.comfda.govtga.gov.au. Therefore, the level and duration of asparagine depletion in serum and potentially in target tissues serve as crucial pharmacodynamic biomarkers in preclinical systems.
Studies in animal models, such as rats and Beagle dogs, have shown that this compound administration leads to a prolonged depletion of L-asparagine in peripheral blood researchgate.netnih.gov. The duration of asparagine depletion can be dose-dependent nih.gov.
Beyond asparagine depletion, other potential pharmacodynamic biomarkers in preclinical settings could include:
Serum Asparaginase Activity (SAA): As there is a direct correlation between L-asparaginase activity and the reduction in asparagine concentration, SAA has become a surrogate marker for predicting pharmacodynamic success nih.gov. A minimum threshold of SAA ≥ 0.1 IU/mL has been proposed for meaningful efficacy, as plasma and CSF asparagine were found to be undetectable at this level in a historical study nih.gov.
Cellular Asparagine Levels: While technically challenging to measure consistently and accurately in clinical settings, monitoring intracellular asparagine levels in preclinical models (e.g., cancer cell lines, xenografts) can directly demonstrate the drug's effect at the cellular level nih.gov.
Markers of Protein Synthesis Inhibition: As asparagine depletion inhibits protein synthesis, measuring markers related to protein synthesis rates in preclinical models can serve as a pharmacodynamic indicator drugbank.com.
Apoptosis Markers: this compound-induced asparagine depletion leads to apoptosis in susceptible cancer cells drugbank.commycancergenome.org. Measuring apoptotic markers (e.g., caspase activation, PARP cleavage) in preclinical models can indicate the extent of cell death.
Cell Proliferation Markers: Inhibition of cell proliferation is a downstream effect of asparagine depletion drugbank.commycancergenome.org. Assessing cell proliferation rates or markers in preclinical systems can also serve as a pharmacodynamic biomarker.
Preclinical studies evaluating new pegylated asparaginase preparations often compare their ability to deplete asparagine and maintain sufficient enzymatic activity in serum compared to existing formulations like this compound researchgate.netnih.gov. For instance, a study comparing a new pegylated recombinant L-asparaginase (MC0609) with this compound in rats and dogs used enzymatic activity in serum and L-asparagine depletion in peripheral blood as key pharmacodynamic endpoints researchgate.netnih.gov.
Molecular Mechanisms of Resistance to Asparagine Depletion by this compound
Despite the effectiveness of this compound, resistance can develop, leading to treatment failure. Several molecular mechanisms contribute to resistance to asparagine depletion.
Asparagine Synthetase Upregulation and Regulation
One of the primary mechanisms of resistance to L-asparaginase, including this compound, is the upregulation of asparagine synthetase (ASNS) spandidos-publications.comeur.nlnih.govashpublications.orgnih.gov. Cancer cells that inherently express high levels of ASNS or upregulate its expression in response to asparagine depletion can synthesize sufficient intracellular asparagine to overcome the effects of the drug fda.govspandidos-publications.comashpublications.org. This allows them to maintain protein synthesis and cell survival despite low extracellular asparagine levels spandidos-publications.comashpublications.org.
Studies in lymphoma cell lines have demonstrated a correlation between elevated ASNS expression and resistance to this compound spandidos-publications.com. For example, cell lines with high ASNS mRNA expression were found to be naturally resistant to this compound, while those with low expression were highly sensitive spandidos-publications.com.
The upregulation of ASNS in response to asparagine depletion is a regulatory mechanism aimed at maintaining amino acid homeostasis ashpublications.orgnih.gov. This transcriptional control of the ASNS gene can occur rapidly following the deprivation of essential amino acids ashpublications.org. In vitro studies have shown that complete asparagine depletion can lead to an amino acid-dependent upregulation of ASNS mRNA, protein, and activity ashpublications.org.
However, the direct link between ASNS upregulation and clinical response to this compound is not always straightforward. One study in children with ALL found that while this compound exposure induced a significant increase in ASNS mRNA levels within 24 hours, the magnitude of this upregulation did not correlate with early clinical response to the drug nih.govashpublications.org. This suggests that other mechanisms besides ASNS expression levels may contribute to cellular resistance in vivo eur.nlnih.gov.
Several signaling pathways can regulate ASNS expression. For instance, pathways such as KRAS/PI3K/AKT/mTORC1 signaling and high SOX12 expression can positively regulate endogenous asparagine production frontiersin.org. Conversely, the tumor suppressor TP53 can negatively impact ASNS expression frontiersin.org.
Alternative Metabolic Pathways and Nutrient Scavenging
Cancer cells can employ alternative metabolic pathways and nutrient scavenging mechanisms to survive asparagine depletion. These strategies can provide necessary building blocks or energy when asparagine is scarce.
One such mechanism involves the utilization of glutamine. While L-asparaginase primarily targets asparagine, some preparations can also have glutaminase (B10826351) activity, hydrolyzing glutamine frontiersin.org. However, even with specific asparagine depletion, cancer cells might become more dependent on glutamine for survival and protein synthesis frontiersin.org. Adaptation processes in asparaginase-resistant cells can provide sufficient aspartate and glutamine for the de novo synthesis of asparagine nih.gov.
Autophagy, a cellular process that allows for the degradation and recycling of cellular components, can be induced by asparaginase in leukemia cells through pathways like AKT/mTORC and ERK signaling nih.gov. Autophagy can help cells adapt to nutrient deficiency by regulating protein and organelle turnover nih.gov. Inhibition of autophagy has been explored in combination with asparaginase treatment nih.gov.
Macropinocytosis, a process where cells engulf extracellular fluid and its contents, can also contribute to nutrient scavenging frontiersin.org. This mechanism is correlated with asparagine synthesis and can be elevated in certain cancer cells (e.g., mutant KRAS cells) to adapt to nutrient depletion frontiersin.org. Impeding macropinocytosis along with asparagine depletion has shown enhanced tumor growth suppression in preclinical models frontiersin.org.
Proteasomal degradation, which recycles protein into free amino acids, including asparagine, can also be associated with asparaginase resistance frontiersin.org. Tumor cells with certain mutations (e.g., KRAS/TP53) may rely on asparagine recycled from protein degradation when autophagy is inhibited frontiersin.org.
Genetic and Epigenetic Modifiers of this compound Sensitivity
Genetic and epigenetic alterations can influence the sensitivity of cancer cells to this compound. These modifications can affect ASNS expression, alternative metabolic pathways, or other cellular processes relevant to drug response.
Genetic factors, such as specific gene mutations or chromosomal rearrangements, can play a role in inherent or acquired resistance ashpublications.org. For example, studies have suggested that the genetic background, such as the presence or absence of the TEL/AML1 rearrangement in ALL, might influence the relationship between baseline ASNS gene expression and in vitro L-asparaginase resistance ashpublications.org.
Epigenetic mechanisms, which involve heritable changes in gene expression without alterations to the DNA sequence, are increasingly recognized as contributors to cancer development, maintenance, and therapy resistance preprints.orgmdpi.comnih.gov. These include DNA methylation, histone modifications, and regulation by non-coding RNAs preprints.orgmdpi.com. Aberrant DNA methylation, particularly in CpG islands, can lead to the silencing of tumor suppressor genes preprints.orgmdpi.com. Histone modifications, such as acetylation, methylation, phosphorylation, and ubiquitination, also play a role in regulating gene expression preprints.org.
While the direct impact of specific genetic and epigenetic modifiers on this compound sensitivity is an active area of research, epigenetic alterations can potentially influence ASNS expression or the activity of alternative metabolic pathways, thereby contributing to resistance nih.govmdpi.com. For instance, epigenetic mechanisms can silence genes that might otherwise limit ASNS expression or enhance reliance on alternative nutrient sources. Conversely, epigenetic modifications could potentially be targeted to re-sensitize resistant cells to asparagine depletion mdpi.comnih.gov. Studies have explored the use of hypomethylating agents or histone deacetylase inhibitors to activate epigenetically silenced genes in ALL mdpi.com.
Specific genetic alterations like BCR-ABL1 Fusion, t(9;22)(q34;q11), and Hypodiploidy have been identified as frequent biomarker inclusion criteria in clinical trials investigating this compound, suggesting their potential relevance to treatment response mycancergenome.org.
Mechanistic Investigations of this compound Interactions with Other Agents
This compound is typically used as a component of multi-agent chemotherapy regimens drugbank.comresearchgate.netresearchgate.net. Mechanistic investigations of its interactions with other therapeutic agents are crucial for optimizing combination therapies and understanding potential synergistic or antagonistic effects.
This compound can interact with other drugs through various mechanisms:
Inhibition of Protein Synthesis: By depleting asparagine, this compound inhibits protein synthesis drugbank.comeuropa.eubccancer.bc.ca. This can affect the mechanism of action of drugs that require protein synthesis or cell division for their effect, such as methotrexate (B535133) europa.eubccancer.bc.ca. The timing of administration relative to such agents can influence the interaction europa.eu. Prior administration of methotrexate and cytarabine (B982) can synergistically increase the action of this compound, while subsequent administration can weaken its effect antagonistically europa.eu.
Effects on Hepatic Metabolism: this compound can interfere with the metabolism and clearance of other medicinal products, potentially due to its effects on protein synthesis and hepatic function europa.eubccancer.bc.ca. It may reduce the metabolism/clearance of protein-bound drugs by decreasing serum proteins, potentially increasing their toxicity europa.eubccancer.bc.ca. It can also affect the clearance of drugs metabolized by hepatic enzymes bccancer.bc.cacancercareontario.ca.
Impact on Coagulation Factors: The use of this compound can lead to fluctuations in coagulation factors, promoting a tendency towards bleeding or thrombosis europa.eubccancer.bc.ca. Caution is needed when co-administering anticoagulants or chemotherapy regimens that include agents like methotrexate, daunorubicin, or corticosteroids europa.eu. This compound can increase the effects of various anticoagulants and antiplatelet agents through pharmacodynamic synergism, increasing the risk of bleeding events medscape.com.
Immunosuppressive Activity: this compound has immunosuppressive activity, which can increase the risk of severe infections when given concurrently with live vaccines or in combination with other immunosuppressive chemotherapy europa.eucancercareontario.ca.
Synergistic Interactions: Preclinical studies have explored synergistic interactions between L-asparaginase (the active enzyme in this compound) and other anti-cancer agents. For instance, experiments on xenograft tumors in vivo have revealed potential synergistic effects between L-asparaginase and DNA-damaging drugs like temozolomide, leading to significantly attenuated tumor growth compared to monotherapy nih.gov. Combination therapies that inhibit adaptive processes, such as metabolic inhibitors or tyrosine kinase inhibitors, could potentially synergize with asparagine-depleting activity by inducing additional nutrient stress and preventing cells from exploiting alternative metabolic pathways scholaris.ca. Glutaminase inhibitors are considered attractive for combination therapy as they can result in dual inhibition of glutamine metabolism scholaris.ca. Chemotherapy agents can potentially increase tumor immunogenicity, leading to synergistic effects with immunotherapy, including T-cell engagers oup.com.
Formal drug interaction studies with this compound have not always been conducted fda.govbccancer.bc.cacancercareontario.ca. However, interactions reported with other formulations of L-asparaginase are often considered relevant cancercareontario.ca.
Here is a table summarizing some reported interactions and their mechanisms:
| Interacting Agent(s) | Effect on this compound or Interacting Agent | Proposed Mechanism |
| Methotrexate, Cytarabine (prior administration) | Increased action of this compound | Synergistic effect, potentially by requiring cell division for their effect europa.eu. |
| Methotrexate, Cytarabine (subsequent administration) | Weakened action of this compound | Antagonistic effect europa.eu. |
| Protein-bound drugs | Increased toxicity of these agents | Decrease in serum proteins by this compound europa.eubccancer.bc.ca. |
| Drugs requiring hepatic enzyme metabolism | Increased toxicity of these agents | Interference with enzymatic detoxification due to effects on hepatic function cancercareontario.ca. |
| Anticoagulants (e.g., coumarin, heparin) | Increased risk of bleeding/thrombosis | Fluctuation in coagulation factors caused by this compound europa.eubccancer.bc.ca. |
| Antiplatelet agents (e.g., aspirin, NSAIDs) | Increased risk of bleeding events | Pharmacodynamic synergism medscape.com. |
| Live vaccines | Increased risk of severe infections | Immunosuppressive activity of this compound europa.eucancercareontario.ca. |
| Neurotoxic drugs (e.g., vincristine) | Increased risk of neurotoxicity | Additive effect bccancer.bc.cacancercareontario.ca. |
| Glucocorticoids (e.g., prednisone) | Increased exposure to glucocorticoids | Decreased glucocorticoid elimination bccancer.bc.ca. |
| Temozolomide (in preclinical xenograft models) | Attenuated tumor growth | Potential synergistic effects nih.gov. |
| Glutaminase inhibitors | Potential synergy | Dual inhibition of glutamine metabolism scholaris.ca. |
It is important to note that while some interactions are based on preclinical observations or the known properties of L-asparaginase, formal clinical interaction studies with this compound are limited fda.govbccancer.bc.cacancercareontario.ca.
Synergistic and Antagonistic Cellular Effects in Preclinical Models
Preclinical studies have demonstrated both synergistic and antagonistic effects of this compound when combined with other chemotherapeutic agents, depending on the specific drug combination and the timing of administration. medsafe.govt.nzeviq.org.aueuropa.eueviq.org.au
Synergistic effects have been observed in various preclinical models. For instance, a three-drug combination involving 6-mercaptopurine (B1684380) (6-MP), cytosine arabinoside (ara-C), and PEG-asparaginase in a sequence-specific manner showed significant synergism against human leukemia cell lines, including both ara-C sensitive and resistant lines. This combination resulted in a 15.6-fold synergism against the CEM/0 cell line compared to the two-drug combination of 6-MP followed by ara-C, and approximately 160-fold synergism over ara-C alone. nih.gov The two-drug combination of ara-C and PEG-asparaginase also showed significant synergism in these cell lines. nih.gov
Another area of investigation involves combining this compound with BCL-2 inhibitors. Preclinical studies using human acute myeloid leukemia (AML) cell lines and xenograft mouse models have shown that calaspargase pegol-mknl (CalPegA), an E. coli-derived asparaginase, enhances the anti-leukemic effect of the BCL-2 inhibitor S55746. mdpi.com Similarly, pegcrisantaspase (PegC), a pegylated form of Erwinia asparaginase, demonstrated synergy with the BCL2 inhibitor Venetoclax in vitro and in vivo AML models. mdpi.commdpi.com
The timing of administration is crucial for determining the interaction between this compound and other agents that require cell division for their effect, such as methotrexate and cytarabine. Prior administration of these substances can synergistically increase the action of asparaginase. cancercareontario.caeuropa.eu Conversely, if these substances are given after asparaginase, the effect of asparaginase can be weakened antagonistically. cancercareontario.caeuropa.eu
Preclinical models have also explored the combination of asparaginase with corticosteroids like dexamethasone (B1670325). Studies have shown that asparaginase can potentiate both the antileukemic effects and the osteonecrosis-inducing effects of dexamethasone. nih.govresearchgate.net A preclinical study combining discontinuous dexamethasone and pegylated asparaginase showed synergistic efficacy in reducing bone marrow leukemic involvement in mice engrafted with KMT2A-rearranged leukemia, demonstrating a greater decrease than the additive effect of each drug alone. researchgate.net
Resistance mechanisms can influence the effectiveness of this compound and its combinations. Overexpression of asparagine synthetase (ASNS), the enzyme responsible for asparagine synthesis in normal cells, is a key factor in reduced sensitivity or resistance to asparaginase. biotech-asia.orgnih.gov Preclinical and clinical tests have shown an increase in asparagine synthetase activity in murine lymphoma cells and in patients with ALL clinically resistant to the drug. biotech-asia.org
Preclinical data also suggest that gemcitabine (B846) and oxaliplatin (B1677828) can enhance the antitumor immune response in the microenvironment, potentially acting synergistically with immune checkpoint inhibitors. nih.gov
Table 1: Examples of Synergistic and Antagonistic Interactions in Preclinical Models
| Combination | Preclinical Model / Cell Line | Effect | Reference |
| 6-MP + ara-C followed by PEG-asparaginase | Human leukemia cell lines | Synergistic | nih.gov |
| ara-C + PEG-asparaginase | Human leukemia cell lines | Synergistic | nih.gov |
| CalPegA + S55746 (BCL-2 inhibitor) | Human AML cell lines, xenografts | Synergistic | mdpi.com |
| PegC + Venetoclax (BCL2 inhibitor) | AML models | Synergistic | mdpi.commdpi.com |
| Methotrexate or Cytarabine (prior to asparaginase) | Inferred from clinical observations | Synergistic | cancercareontario.caeuropa.eu |
| Methotrexate or Cytarabine (after asparaginase) | Inferred from clinical observations | Antagonistic | cancercareontario.caeuropa.eu |
| Discontinuous Dexamethasone + this compound | Murine leukemia model | Synergistic | researchgate.net |
Note: Some interactions are inferred from clinical observations and their underlying preclinical mechanisms are discussed.
Molecular Basis of Combined Therapeutic Strategies
The molecular basis of synergistic and antagonistic effects in combined therapeutic strategies involving this compound often stems from the interplay between asparagine depletion and the mechanisms of action of the co-administered agents.
This compound's primary action is the depletion of asparagine, which inhibits protein synthesis. cancercareontario.cabiotech-asia.org This can impact the effectiveness of drugs that require active protein synthesis or cell division. For instance, the timing-dependent synergy or antagonism with methotrexate and cytarabine is likely due to the effect of asparagine depletion on the cell cycle and the availability of components necessary for DNA synthesis, which these drugs target. cancercareontario.caeuropa.eu
The synergistic effect observed with BCL-2 inhibitors like Venetoclax and S55746 can be explained by the impact of asparagine depletion on protein translation, including the expression of anti-apoptotic proteins. Preclinical studies have shown that the combination of PegC and Venetoclax enhanced the interaction between eIF4E and 4EBP1 within the cap-binding complex, leading to the inhibition of global mRNA translation. mdpi.com This inhibition reduced the expression of MCL-1 protein, an anti-apoptotic protein that can confer resistance to BCL-2 inhibitors, thereby promoting cell death. mdpi.commdpi.comashpublications.org In patient-derived xenograft models, the combination of PegC and Venetoclax decreased protein expression of MCL-1, while not significantly affecting BCL2 levels. ashpublications.org This suggests that the synergy might involve overcoming MCL-1-mediated resistance to BCL-2 inhibition. ashpublications.org
Resistance to asparaginase, often mediated by increased ASNS expression, highlights a key molecular mechanism counteracting its effects. biotech-asia.orgnih.gov Strategies combining this compound with agents that can downregulate ASNS or overcome its effects are being explored.
The potentiation of dexamethasone's effects by asparaginase in preclinical models may be related to the metabolic changes induced by asparagine depletion. Asparagine depletion can affect various cellular pathways, potentially sensitizing cells to the apoptotic effects of corticosteroids. nih.govresearchgate.net
Table 2: Molecular Mechanisms in Combined Strategies
| Combination | Proposed Molecular Basis | Reference |
| PEG-asparaginase + ara-C | Augmentation of cytotoxic effect against human T-leukemia cells, increased cellular apoptosis. | nih.gov |
| PegC or CalPegA + BCL-2 inhibitors | Inhibition of cap-dependent mRNA translation, reduced expression of anti-apoptotic proteins like MCL-1, overcoming MCL-1 mediated resistance to BCL-2 inhibition. | mdpi.commdpi.comashpublications.org |
| Asparaginase + Methotrexate/Cytarabine | Impact on cell cycle and availability of components for DNA synthesis due to asparagine depletion, leading to timing-dependent synergy or antagonism. | cancercareontario.caeuropa.eu |
| Asparaginase + Dexamethasone | Potential sensitization of cells to corticosteroid-induced apoptosis through metabolic changes induced by asparagine depletion. | nih.govresearchgate.net |
| Asparaginase + Gemcitabine/Oxaliplatin | Potential enhancement of antitumor immune response in the microenvironment. | nih.gov |
Immunological Considerations and Mitigation Strategies for Pegaspargase
Molecular Basis of Immunogenicity of PEGylated Proteins
The immunogenicity of PEGylated proteins, including pegaspargase, is influenced by several factors related to both the protein and the attached PEG molecule. While PEG is generally considered to have low immunogenicity, it can still elicit an immune response under certain circumstances. The molecular weight, structure (linear vs. branched), and density of the PEG chains play a role in immune recognition. High-molecular-weight PEG (typically >20 kDa) is generally associated with reduced immunogenicity compared to lower molecular weight PEGs, as its extended structure can restrict interactions with immune receptors. However, pre-existing anti-PEG antibodies, which can be present due to environmental exposure to PEG-containing products, can lead to accelerated blood clearance of PEGylated proteins upon initial administration.
The protein itself also contributes to the immunogenicity of the conjugate. As this compound is derived from E. coli, it is a xenogeneic protein, which inherently carries a higher risk of triggering an immune response in humans compared to a human-derived protein. The attachment of PEG can also alter the protein's structural conformation, potentially exposing new epitopes to the immune system. Random PEGylation, where PEG is attached to various sites on the protein, may increase the likelihood of ADA formation compared to site-specific PEGylation, which can result in a more homogeneous product.
Epitope Mapping and Antigenic Determinants of this compound
Epitope mapping studies are crucial for identifying the specific regions on the asparaginase (B612624) protein and the PEG molecule that are recognized by the immune system and elicit an antibody response. For E. coli-derived L-asparaginase, several immunogenic epitopes have been identified. These epitopes can be located on the surface of the protein and, if not adequately shielded by the attached PEG molecules, can trigger the production of anti-asparaginase antibodies.
Studies have indicated that in this compound, both the L-asparaginase protein and the PEG moiety can serve as antigenic determinants. Research suggests that anti-PEG antibodies can be a predominant component of anti-pegaspargase antibodies and are associated with accelerated drug clearance. Epitope mapping of the asparaginase component can help in understanding which parts of the protein are most likely to induce an immune response, potentially guiding strategies for protein engineering or site-specific PEGylation to mask these regions.
Strategies for Reducing Immunogenicity of this compound
Reducing the immunogenicity of this compound is a key objective to improve treatment outcomes and minimize adverse reactions. Several strategies have been explored, focusing on modifying either the protein structure or the PEGylation process.
Protein Engineering and Glycosylation Modifications
Protein engineering approaches aim to modify the amino acid sequence of the L-asparaginase enzyme to reduce or eliminate immunogenic epitopes while retaining enzymatic activity. This can involve techniques such as site-directed mutagenesis to substitute potentially immunogenic amino acids with less immunogenic ones. In silico analysis and bioinformatics tools can be used to predict potential T-cell and B-cell epitopes to guide these modifications.
Glycosylation, the enzymatic attachment of glycans (sugar molecules) to proteins, is another protein modification strategy that can influence immunogenicity. By engineering L-asparaginase to have a human-like glycosylation pattern, researchers aim to reduce its recognition by the human immune system. Studies using engineered yeast strains like Pichia pastoris have demonstrated the potential to produce glycosylated L-asparaginase with reduced immunogenicity in vitro. The attached glycans can potentially shield underlying protein epitopes from antibody binding.
Novel PEGylation Chemistries and PEG Structures
Advancements in PEGylation chemistry and the design of novel PEG structures offer further avenues to reduce the immunogenicity of this compound. Traditional PEGylation methods often result in heterogeneous mixtures of conjugates with varying numbers and locations of PEG chains. Novel site-specific PEGylation techniques, such as targeting specific amino acid residues or the N-terminus, can yield more homogeneous products with potentially reduced immunogenicity and improved pharmacokinetic profiles.
The type and structure of the PEG polymer also matter. While linear PEGs are commonly used, branched PEGs may offer enhanced immune shielding due to their higher surface density when conjugated to the protein. Exploring alternative "stealth" polymers or modified PEG structures with altered terminal groups may also help to circumvent immune recognition, particularly in individuals with pre-existing anti-PEG antibodies. The stability of the linker connecting the PEG to the protein is also important, as unstable linkers can lead to the release of the native protein, potentially triggering an immune response.
Preclinical Models for Assessing Immunological Responses to this compound
Preclinical models, particularly animal models, play a vital role in assessing the immunological responses to this compound and evaluating strategies for reducing immunogenicity. Studies in animal models, such as mice and rabbits, have been used to compare the immunogenicity of native L-asparaginase and this compound, demonstrating that PEGylation can reduce antibody formation in vivo.
Animal models can help to investigate the development of anti-asparaginase and anti-PEG antibodies, their impact on the pharmacokinetics and activity of this compound, and the potential for accelerated blood clearance. These models can also be used to evaluate the effectiveness of different protein engineering strategies, glycosylation modifications, and novel PEGylation approaches in reducing immune responses before moving to clinical trials. However, it is important to note that predicting human immunogenicity based solely on conventional animal models can be challenging, and new methods for predicting immunogenicity are being explored, including in silico and in vitro approaches.
Here is a summary of some research findings related to immunogenicity and mitigation strategies:
| Strategy | Description | Potential Impact on Immunogenicity | References |
| PEGylation | Covalent attachment of Polyethylene (B3416737) Glycol to L-asparaginase | Generally reduced compared to native enzyme | |
| High Molecular Weight PEG (>20 kDa) | Using larger PEG molecules for conjugation | Reduced immune recognition | |
| Branched PEG Structures | Using branched instead of linear PEG | Enhanced immune shielding | |
| Site-Specific PEGylation | Attaching PEG at specific sites on the protein | Potentially reduced immunogenicity, more homogeneous product | |
| Protein Engineering (e.g., Site-Directed Mutagenesis) | Modifying amino acid sequence to remove or mask epitopes | Reduced recognition by immune cells | |
| Glycosylation Modifications | Engineering human-like glycosylation patterns onto the protein | Potential shielding of epitopes | |
| Novel PEGylation Chemistries | Developing new linkers and conjugation methods | Improved stability, potentially reduced immunogenicity | |
| Alternative "Stealth" Polymers | Exploring polymers other than PEG for conjugation | May circumvent anti-PEG immune response |
Advanced Analytical Methodologies for Pegaspargase Research
Chromatographic Techniques for Pegaspargase Separation and Quantification
Chromatographic methods are fundamental in the analysis of this compound, enabling the separation and quantification of the drug and its related impurities. High-performance liquid chromatography (HPLC) and size-exclusion chromatography (SEC) are two of the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC) , particularly in its reversed-phase (RP-HPLC) and gel-filtration (GF-HPLC) modes, is a cornerstone for this compound analysis. RP-HPLC can be used to determine the potency of this compound by measuring the amount of aspartic acid released during the enzymatic reaction. nih.gov One method utilizes a C18 column with a gradient elution system to achieve separation. researchgate.net Another approach involves derivatizing the resulting L-aspartic acid with o-pthaldialdehyde before separation on a C18 column. researchgate.net GF-HPLC is employed to assess the purity of active, non-aggregated proteins and to quantify aggregated, non-active forms, which is a critical quality attribute. nih.gov
Size-Exclusion Chromatography (SEC) is the primary method for determining the extent of pegylation and the presence of aggregates. nih.govnih.gov This technique separates molecules based on their size, allowing for the quantification of the main this compound conjugate, as well as high-molecular-weight forms (aggregates) and low-molecular-weight forms (fragments). pharmtech.comusp.org SEC can be coupled with multi-angle static light scattering (SEC-MALS) to provide more detailed information on the molecular mass and degree of pegylation. nih.gov The use of ultra-high-performance liquid chromatography (UHPLC) systems in conjunction with SEC (SE-UHPLC) offers advantages such as shorter analysis times and improved resolution compared to traditional HPLC systems. usp.org
Table 1: Chromatographic Methods for this compound Analysis
| Technique | Application | Key Parameters & Findings | References |
|---|---|---|---|
| RP-HPLC | Potency determination, Quantification of L-aspartic acid | C18 column, gradient elution, derivatization with o-pthaldialdehyde. nih.govresearchgate.net | nih.govresearchgate.net |
| GF-HPLC | Purity assessment, Aggregate quantification | Measures active non-aggregated proteins and aggregated forms. nih.gov | nih.gov |
| SEC/SE-UHPLC | Pegylation extent, Aggregate and fragment analysis | Separates based on molecular size, can be coupled with MALS for detailed mass analysis. nih.govnih.govpharmtech.comusp.org | nih.govnih.govpharmtech.comusp.org |
Mass Spectrometry-Based Characterization of this compound
Mass spectrometry (MS) is a powerful tool for the in-depth structural characterization of this compound, providing information on its molecular mass and primary amino acid sequence.
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly when applied to peptide mapping, is essential for detailed structural elucidation. nih.gov This "bottom-up" approach involves the enzymatic digestion of this compound into smaller peptides, which are then separated by liquid chromatography and analyzed by mass spectrometry. thermofisher.combiopharmaspec.com By comparing the observed peptide masses with the theoretical masses derived from the known amino acid sequence, the identity and integrity of the protein can be verified. biopharmaspec.comanaquant.com This method can also identify and locate post-translational modifications and pegylation sites. biopharmaspec.comgoogle.com A multi-attribute method (MAM) using LC-MS allows for the targeted quantification of multiple site-specific product quality attributes in a single analysis. nih.gov
For pharmacokinetic studies, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have been developed to determine the plasma levels of L-aspartic acid and L-asparagine, which are indicative of L-asparaginase activity. nih.gov These methods offer high sensitivity and specificity for quantifying these amino acids. researchgate.netnih.gov
Table 2: Mass Spectrometry Techniques for this compound Characterization
| Technique | Application | Key Findings | References |
|---|---|---|---|
| MALDI-TOF MS | Molecular mass determination | Confirms the overall molecular weight of the this compound conjugate. nih.gov | nih.gov |
| LC-MS Peptide Mapping | Primary structure verification, PTM analysis, Pegylation site identification | Confirms amino acid sequence and identifies modifications by analyzing digested peptides. thermofisher.combiopharmaspec.comgoogle.com | thermofisher.combiopharmaspec.comgoogle.com |
| UPLC-MS/MS | Quantification of L-aspartic acid and L-asparagine | Enables sensitive and specific measurement of enzyme activity markers in plasma. researchgate.netnih.gov | researchgate.netnih.gov |
Spectroscopic Methods for Structural and Conformational Analysis of this compound
Spectroscopic techniques provide valuable insights into the secondary and tertiary structure of this compound, which are critical for its biological function.
Circular Dichroism (CD) Spectroscopy is a widely used method to analyze the secondary structure of proteins. nih.gov Far-UV CD spectroscopy (typically in the 190-250 nm range) provides information on the protein's alpha-helix, beta-sheet, and random coil content. google.combiorxiv.org Studies have shown that the characteristic CD spectra of this compound are not significantly altered compared to the native asparaginase (B612624), indicating that the pegylation process does not cause major changes to the protein's secondary structure. google.com CD spectroscopy can also be used to monitor conformational changes under different conditions, such as denaturation studies using agents like guanidinium (B1211019) chloride (GdmCl). frontiersin.org A novel application of CD spectroscopy is in the development of "reagent-free" assays to determine the catalytic parameters of L-asparaginase by measuring the difference in the CD signal between the substrate (L-asparagine) and the product (L-aspartic acid). researchgate.net
Fluorescence Spectroscopy is another powerful technique for probing the tertiary structure and conformational changes of proteins. nih.gov Intrinsic tryptophan fluorescence is particularly sensitive to the local environment of tryptophan residues within the protein. google.comnih.gov By exciting the protein at a wavelength of 280 nm and measuring the emission spectrum, changes in the tertiary structure can be detected. google.com Research has indicated that pegylation does not substantially alter the tertiary structure of asparaginase, as observed by fluorescence spectroscopy. google.com
Table 3: Spectroscopic Methods for this compound Structural Analysis
| Technique | Application | Key Findings | References |
|---|---|---|---|
| Circular Dichroism (CD) Spectroscopy | Secondary structure analysis, Conformational stability | Confirms that pegylation does not significantly alter the secondary structure of the enzyme. nih.govgoogle.combiorxiv.org Can be used for novel activity assays. researchgate.net | nih.govgoogle.combiorxiv.orgresearchgate.net |
| Fluorescence Spectroscopy | Tertiary structure analysis, Conformational changes | Indicates that the tertiary structure of asparaginase is largely preserved after pegylation. google.comnih.gov | google.comnih.gov |
Bioassays for Quantifying this compound Enzymatic Activity
Bioassays are essential for determining the biological activity of this compound, which is its ability to hydrolyze L-asparagine. These assays directly measure the functional potency of the drug.
The most common principle behind these assays is the measurement of a product of the enzymatic reaction. One widely used method is the Nessler assay , which quantifies the amount of ammonia (B1221849) released from the hydrolysis of L-asparagine. ashpublications.orgnih.gov The enzyme activity is determined by the photometric detection of ammonia after it reacts with Nessler's reagent to form a colored complex. nih.gov
Another approach is to quantify the other product, L-aspartic acid . This can be achieved through HPLC-based methods, as described in section 7.1. researchgate.net In one such assay, this compound is incubated with L-asparagine, and the resulting L-aspartic acid is derivatized and then measured by RP-HPLC. nih.gov
Fluorimetric assays offer a sensitive alternative for measuring asparaginase activity. One such kit-based assay involves the reaction of o-phthalaldehyde (B127526) with the liberated ammonia, leading to an increase in fluorescence that is directly proportional to the enzyme activity. bioassaysys.com
The activity of asparaginase is typically expressed in International Units (IU), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ammonia per minute under specific conditions (e.g., pH 7.3 and 37°C). tga.gov.au A serum asparaginase activity level of greater than or equal to 0.1 IU/mL is generally considered to be the target for effective asparagine depletion. nih.govnih.gov
Table 4: Bioassays for this compound Enzymatic Activity
| Assay Principle | Methodology | Key Features | References |
|---|---|---|---|
| Ammonia Quantification | Nessler's Reagent | Photometric detection of ammonia-Nessler complex. nih.gov Cost-effective and convenient. nih.gov | ashpublications.orgnih.gov |
| Ammonia Quantification | Fluorimetric Assay | Reaction with o-phthalaldehyde produces a fluorescent signal. bioassaysys.com High sensitivity. bioassaysys.com | bioassaysys.com |
| L-Aspartic Acid Quantification | HPLC-based | Derivatization of L-aspartic acid followed by RP-HPLC analysis. nih.gov | nih.govresearchgate.net |
| Colorimetric Assay | Indooxine reaction | Measures indooxine formation by photometry. analesdepediatria.org | analesdepediatria.org |
Immunoassays for Detection and Characterization of this compound and Anti-Drug Antibodies
The development of anti-drug antibodies (ADAs) against this compound is a significant concern as it can lead to reduced efficacy and hypersensitivity reactions. Immunoassays are critical for detecting and characterizing these antibodies.
Enzyme-Linked Immunosorbent Assay (ELISA) is the most common method used to detect ADAs against this compound. ashpublications.orgfda.gov These assays can be designed to detect antibodies against the L-asparaginase protein portion or the polyethylene (B3416737) glycol (PEG) moiety. nih.gov Modified ELISA protocols have been developed to specifically detect anti-PEG antibodies, for instance, by avoiding the use of Tween-20, which has structural similarities to PEG. nih.gov The detection of ADAs is crucial for identifying "silent inactivation," where the drug is neutralized by antibodies without causing overt clinical symptoms. nih.gov
In addition to ELISA, other immunoassay platforms are also utilized. Electrochemiluminescence immunoassay (ECLIA) is another sensitive method for the detection and confirmation of ADAs. fda.govSurface Plasmon Resonance (SPR) , using technologies like Biacore, offers a highly sensitive and specific method for detecting and characterizing the binding of antibodies to this compound. iiarjournals.org SPR can be more sensitive than ELISA for detecting low levels of antibodies. iiarjournals.org Flow cytometry-based methods have also been developed for the detection of anti-PEG antibodies. haematologica.org
The presence of ADAs can be correlated with a loss of enzymatic activity. ashpublications.org Therefore, immunoassay results are often considered alongside pharmacokinetic data and enzymatic activity measurements to fully assess the impact of immunogenicity.
Table 5: Immunoassays for this compound and ADA Detection
| Technique | Application | Key Features & Findings | References |
|---|---|---|---|
| ELISA | Detection of anti-pegaspargase and anti-PEG antibodies | Widely used for ADA screening and monitoring. ashpublications.orgfda.gov Modified assays can specifically detect anti-PEG antibodies. nih.gov | ashpublications.orgfda.govnih.gov |
| ECLIA | ADA detection and confirmation | A sensitive immunoassay format for ADA analysis. fda.gov | fda.gov |
| Surface Plasmon Resonance (SPR) | High-sensitivity ADA detection and characterization | Offers higher sensitivity than ELISA for detecting antibody binding. iiarjournals.org | iiarjournals.org |
| Flow Cytometry | Detection of anti-PEG antibodies | An alternative method for quantifying antibodies against the PEG moiety. haematologica.org | haematologica.org |
Novel Therapeutic Applications and Delivery Systems for Pegaspargase Preclinical/conceptual
Exploration of Pegaspargase in Non-Oncological Contexts (Conceptual)
The primary therapeutic application of this compound is currently focused on the treatment of hematological malignancies that are dependent on exogenous asparagine supply. However, the fundamental mechanism of action – the enzymatic hydrolysis of L-asparagine to L-aspartic acid and ammonia (B1221849) – provides a conceptual basis for exploring its potential in non-oncological conditions where asparagine metabolism may play a significant role.
While specific preclinical studies detailing the therapeutic use of this compound in non-oncological contexts are not extensively documented in the available literature, the enzymatic activity of L-asparaginase suggests potential avenues for conceptual exploration. Conditions involving altered amino acid metabolism or those where reducing asparagine levels could theoretically offer a therapeutic benefit might be considered. Such explorations remain largely conceptual at this stage, requiring fundamental research to identify specific non-oncological targets and evaluate the potential therapeutic impact and feasibility of asparagine depletion in those contexts.
Targeted Delivery Systems for this compound (Conceptual and Preclinical)
Improving the targeted delivery of this compound is a significant area of preclinical and conceptual research. The goal of targeted delivery systems is to enhance the accumulation of the enzyme at desired sites, potentially increasing efficacy, reducing off-target effects, and improving the pharmacokinetic profile.
Nanoparticle-Based Delivery of this compound (Conceptual)
Nanoparticle-based systems are being explored as potential carriers for therapeutic enzymes like L-asparaginase, offering conceptual advantages for this compound delivery. Nanoparticles, typically ranging from 10 to 1000 nm in size, can potentially increase the permeability of biological barriers, enhance cellular uptake, and provide sustained or targeted drug release wikipedia.orgsigmaaldrich.comwikipedia.org. The nanoparticle delivery system offers flexibility for surface modification, which can help overcome limitations of other delivery methods wikipedia.orgsigmaaldrich.com.
Various types of nanoparticles have been investigated for the delivery of L-asparaginase in preclinical settings, providing a conceptual framework for their application to this compound. These include lipid-based nanoparticles, such as liposomes, which can encapsulate the enzyme within a lipid bilayer or aqueous core wikipedia.orgsigmaaldrich.comfishersci.cawikipedia.org. Preclinical studies with chitosan-modified lipid nanoparticles encapsulating L-asparaginase have shown improved enzymatic activity and stability in vitro and exhibited better anti-tumor properties in vitro compared to the free enzyme wikipedia.orgsigmaaldrich.com. In vivo kinetic studies in rats demonstrated increased stability of L-asparaginase delivered via chitosan-modified nanovesicles compared to the free enzyme wikipedia.orgsigmaaldrich.com. Other nanoparticle types explored for L-asparaginase delivery include zinc oxide nanoparticles and polymer-modified magnetic nanoparticles, demonstrating potential for enhanced cellular uptake and enzyme stability wikipedia.org. Zwitterion-based nanoparticles have also shown promise in preclinical studies for effectively penetrating mucus and epithelium barriers and improving cellular uptake compared to PEGylated nanoparticles, suggesting potential for alternative delivery routes wikipedia.orgsigmaaldrich.com. While these studies often focus on L-asparaginase, the principles and findings provide a conceptual basis for developing similar nanoparticle-based systems for this compound to leverage its existing benefits while potentially adding further targeting capabilities and improved pharmacokinetics.
Encapsulation and Sustained Release Formulations (Conceptual and Preclinical)
Encapsulation strategies aim to enclose this compound within a protective matrix or carrier to control its release kinetics, extend its half-life, and potentially reduce immunogenicity. This approach is particularly relevant for protein-based therapeutics like this compound, which can be susceptible to degradation in the biological environment sigmaaldrich.com.
Conceptual approaches involve encapsulating this compound within various materials to achieve sustained release. Liposomes, as discussed in the nanoparticle section, also serve as encapsulation systems that can protect the enzyme and prolong its circulation time wikipedia.orgsigmaaldrich.comfishersci.cawikipedia.orgfishersci.at. Preclinical studies involving encapsulated L-asparaginase in liposomes have demonstrated increased blood half-life and maintained anti-tumoral activity in mouse models fishersci.at.
Polymer-based encapsulation is another avenue of preclinical and conceptual research. Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), which are approved for drug delivery, have been used to encapsulate L-asparaginase citeab.commdpi.com. Preclinical studies with L-asparaginase encapsulated in PLGA nanoparticles have shown slower in vitro enzyme release compared to the free enzyme citeab.com. Microspheres, which can also be formed from polymers, are being explored for slow and controlled drug release, a concept applicable to this compound to maintain therapeutic levels over extended periods sigmaaldrich.com. Encapsulation in self-assembled hyaluronic acid-graft-poly(ethylene glycol)/hydroxypropyl-beta-cyclodextrin hollow nanospheres has also been shown in preclinical rat studies to extend the biological half-life of L-asparaginase fishersci.at. These encapsulation and sustained release formulations are conceptually being explored to optimize the delivery of this compound, potentially reducing the frequency of administration and improving therapeutic outcomes.
Gene Therapy Approaches for Endogenous Asparaginase (B612624) Expression (Conceptual)
A conceptual, albeit less explored for this compound specifically in the provided literature, approach to achieving sustained asparagine depletion is through gene therapy. This strategy would involve introducing genetic material into a patient's cells to enable them to endogenously produce L-asparaginase.
Emerging Concepts and Future Research Directions in Pegaspargase Science
Systems Biology Approaches to Model Pegaspargase Action and Resistance
Systems biology offers a framework to understand the complex interactions within biological systems, providing a holistic view of how cells respond to therapeutic interventions like this compound. By integrating data from various biological levels, systems biology approaches can model the intricate pathways affected by asparagine depletion and identify critical nodes that contribute to drug sensitivity or resistance. This involves analyzing cellular networks, metabolic fluxes, and signaling cascades to understand the dynamic response of leukemia cells to this compound. Such models can help predict treatment outcomes and identify potential therapeutic targets to overcome resistance mechanisms. Research is exploring how asparaginase (B612624) impacts pathways like mTOR, which can influence apoptotic priming and sensitivity to other drugs, suggesting potential combination strategies. nih.gov
Integration of Omics Data for Predictive Biomarker Discovery (Mechanistic)
The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, is a powerful approach for discovering predictive biomarkers of this compound response and resistance. jci.orgfrontiersin.orgbiostrand.ai By analyzing large-scale datasets from patients, researchers can identify molecular signatures that correlate with treatment outcomes. This mechanistic approach aims to understand the underlying biological reasons for differential responses to this compound. Integrating diverse omics data can provide a more comprehensive understanding of complex biosystems like cancer, aiding in the discovery of molecular mechanisms associated with phenotypes and improving patient stratification. frontiersin.orgnih.gov Advanced statistical and machine-learning techniques are being leveraged to explore the interrelationships across high-dimensional omics data types. jci.org
High-Throughput Screening for Novel Asparaginase Inhibitors or Modulators (Conceptual)
High-throughput screening (HTS) is a conceptual approach that could be applied to identify novel molecules that modulate asparaginase activity or function. While traditionally used for finding inhibitors or activators of enzymes, in the context of this compound, HTS could potentially be employed to discover compounds that enhance its efficacy, reduce its immunogenicity, or overcome resistance mechanisms. acs.orgnih.govresearchgate.net This might involve screening libraries of small molecules or peptides for their ability to interact with this compound or key proteins involved in asparagine metabolism or transport. HTS allows for the rapid interrogation of numerous compounds, providing an unbiased approach for biological discovery. nih.gov The development of high-throughput assays for measuring asparaginase activity is crucial for such screening efforts. researchgate.net
Advanced Computational Simulations for Optimizing this compound Design
Advanced computational simulations, such as molecular dynamics simulations, play a significant role in understanding the structure and dynamics of this compound at an atomic level. nih.gov These simulations can provide insights into how PEGylation affects the enzyme's conformation, stability, and interaction with its substrate and the cellular environment. nih.gov This understanding is crucial for rationally designing modified versions of this compound with improved properties, such as enhanced enzymatic activity, reduced immunogenicity, or altered pharmacokinetic profiles. mdpi.comresearchgate.net Computational design, combined with experimental methods, can facilitate the generation of enzyme variants with desired characteristics, potentially overcoming limitations of current formulations like immunogenicity and short half-life. researchgate.net Simulations can help interpret experimental observations and guide the rational design of PEGylated drug carriers. nih.gov
Q & A
Q. How do pharmacokinetic (PK) properties of pegaspargase influence experimental design for dosing optimization?
this compound exhibits distinct PK profiles depending on administration route. Intravenous (IV) infusion achieves peak asparaginase activity (~1.6 IU/mL) within 1.25 hours, while intramuscular (IM) administration peaks at ~1 IU/mL by day 5 . Researchers should design PK studies to account for absorption half-life (1.7 days for IM) and clearance rates, particularly in pediatric vs. adult populations. Population PK models using multi-compartment transit analyses are recommended to predict dosing intervals and mitigate toxicity risks .
Q. What methodological considerations are critical for integrating this compound into multi-agent ALL regimens?
Standard protocols involve administering this compound (2500 IU/m²) during induction, consolidation, and delayed intensification phases . Key factors include:
- Timing : Administering this compound after steroid pre-medication to reduce hypersensitivity risk .
- Drug interactions : Monitoring hepatotoxicity when combined with vincristine or anthracyclines .
- Endpoint selection : Measuring trough asparaginase activity (>0.1 IU/mL) to ensure therapeutic efficacy .
Q. How can hypersensitivity reactions to this compound be systematically monitored and mitigated in clinical trials?
Hypersensitivity incidence ranges from 3–10%, influenced by administration route (higher with IM) and ALL risk stratification (higher in high-risk patients) . Methodological strategies include:
- Pre-medication : Universal use of antihistamines and corticosteroids .
- Reaction grading : Adopting CTCAE criteria for consistent documentation .
- Alternative formulations : Switching to Erwinia asparaginase in case of antibody-mediated resistance .
Advanced Research Questions
Q. How can researchers reconcile contradictory efficacy data between this compound and native E. coli asparaginase in ALL subgroups?
While meta-analyses show comparable overall survival (OS) between this compound and E. coli asparaginase, subgroup analyses reveal disparities. For example, in patients <35 years, this compound significantly improved relapse-free survival (11 vs. 9 months; p=0.037) . To address contradictions:
Q. What methodologies are optimal for assessing the stability of lyophilized vs. liquid this compound formulations?
Lyophilized this compound maintains stability for ≥3 years at 2–8°C, whereas liquid formulations degrade (8-month shelf life) due to depolymerization . Stability testing should include:
Q. What experimental approaches are effective for analyzing rare adverse events like pancreatic pseudocysts?
Retrospective cohort studies (e.g., n=6 pediatric cases) identified pseudocysts occurring at a median onset of 9.5 years post-treatment . Methodological recommendations:
Q. How can therapeutic drug monitoring (TDM) optimize this compound dosing while minimizing toxicity?
Adaptive dosing strategies (e.g., reducing doses if trough activity exceeds 0.2 IU/mL) are being tested to lower hepatotoxicity and thrombosis risks . Key steps:
- Pharmacodynamic modeling : Link asparaginase activity to serine depletion kinetics.
- Real-time assays : Use fluorometric enzymatic assays for rapid dose adjustment .
Q. What synergies exist between this compound and immune checkpoint inhibitors in relapsed/refractory NK/T-cell lymphoma?
Preliminary data (e.g., n=13 patients) show anti-PD-1 antibodies + this compound achieved 61.5% complete response rates . Mechanistic studies should:
- Profile tumor microenvironment : Assess asparagine depletion effects on PD-L1 expression.
- Dose escalation designs : Test this compound (2000 IU/m²) with pembrolizumab to balance efficacy and immune-related toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
